{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid
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Overview
Description
{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylphenylamine with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and carboxyl groups play crucial roles in these interactions, facilitating strong binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler heterocyclic compound used as a precursor in various syntheses.
3,5-Dimethylphenylamine: An aromatic amine that serves as a building block in organic synthesis.
Sulfonylaminoacetic acids: A class of compounds with similar structural features and reactivity.
Uniqueness
What sets {(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid apart is its combination of aromatic, heterocyclic, and sulfonyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethylanilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-9-5-10(2)7-13(6-9)18(8-14(19)20)23(21,22)15-11(3)16-17-12(15)4/h5-7H,8H2,1-4H3,(H,16,17)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAOFIAFIQUTBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C2=C(NN=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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